1-(4-Bromobenzyl)-4,4-dimethylpiperidine

Checkpoint Kinase 1 (ChK1) inhibition Acetylcholinesterase (AChE) selectivity Structure-Activity Relationship (SAR)

1-(4-Bromobenzyl)-4,4-dimethylpiperidine (CAS 1200131-02-7; molecular formula C14H20BrN; MW 282.22 g/mol) is a synthetic piperidine derivative featuring a 4-bromobenzyl substituent at the N1 position and two methyl groups at the 4-position of the piperidine ring. It is commercially supplied as a research intermediate with typical purity of 95%.

Molecular Formula C14H20BrN
Molecular Weight 282.22 g/mol
Cat. No. B8345953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromobenzyl)-4,4-dimethylpiperidine
Molecular FormulaC14H20BrN
Molecular Weight282.22 g/mol
Structural Identifiers
SMILESCC1(CCN(CC1)CC2=CC=C(C=C2)Br)C
InChIInChI=1S/C14H20BrN/c1-14(2)7-9-16(10-8-14)11-12-3-5-13(15)6-4-12/h3-6H,7-11H2,1-2H3
InChIKeyAKLPTUFIYVJZAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromobenzyl)-4,4-dimethylpiperidine: Structural Identity, Physicochemical Profile, and Primary Research Role


1-(4-Bromobenzyl)-4,4-dimethylpiperidine (CAS 1200131-02-7; molecular formula C14H20BrN; MW 282.22 g/mol) is a synthetic piperidine derivative featuring a 4-bromobenzyl substituent at the N1 position and two methyl groups at the 4-position of the piperidine ring . It is commercially supplied as a research intermediate with typical purity of 95% . The compound is documented as a key building block in the synthesis of 1,7-diazacarbazole-based checkpoint kinase 1 (ChK1) inhibitors, specifically within a patent-supported medicinal chemistry program [1]. Its gem-dimethyl substitution at the piperidine 4-position and the 4-bromobenzyl handle collectively define its role as a differentiated intermediate for constructing elaborated pharmacologically active molecules, rather than as a terminal bioactive agent itself [1].

Why Generic 1-(4-Bromobenzyl)-4,4-dimethylpiperidine Substitution Fails: Critical Role of 4,4-Gem-Dimethyl Substitution and Aryl Bromide Position


Simple substitution of 1-(4-Bromobenzyl)-4,4-dimethylpiperidine with unsubstituted piperidine analogs (e.g., 1-(4-bromobenzyl)piperidine) or regioisomeric methylated variants (e.g., 2,6-dimethylpiperidine derivatives) is not functionally equivalent. In the context of ChK1 inhibitor synthesis, the 4,4-gem-dimethyl substitution confers distinct conformational and steric properties to the piperidine ring that dramatically modulate downstream biological activity [1]. Specifically, in the 1,7-diazacarbazole ChK1 inhibitor series, the 4,4-dimethylpiperidine benzylamine derivative (compound 23) exhibited an AChE IC50 of 11 nM, while its spirocyclic oxetane congener (compound 30) showed a 220-fold reduction in AChE activity (IC50 2.42 µM), despite differing by only a single oxygen atom [1]. Furthermore, the 4-bromobenzyl group serves as a critical synthetic handle for palladium-catalyzed cross-coupling diversification (e.g., Suzuki-Miyaura, Buchwald-Hartwig reactions) , making the compound a strategically functionalized intermediate that non-halogenated or differently halogenated analogs cannot replicate.

Quantitative Comparative Evidence Guide for 1-(4-Bromobenzyl)-4,4-dimethylpiperidine in Medicinal Chemistry Intermediate Selection


ChK1 Inhibitor Intermediate Utility: 4,4-Dimethylpiperidine Moiety Drives Differential AChE Off-Target Activity vs. 2,6-Dimethyl and Unsubstituted Piperidine Analogs

In the 1,7-diazacarbazole ChK1 inhibitor series reported by Gazzard et al. (2015), the 4,4-dimethylpiperidine benzylamine-derivatized compound (compound 23) demonstrated the most potent AChE inhibitory activity in the series (IC50 = 11 nM), while maintaining ChK1 biochemical potency [1]. This stands in marked contrast to its closest structural comparator, the 4,4-spirocyclic oxetane compound 30, which differs by a single oxygen atom substitution but exhibits a 220-fold reduction in AChE activity (IC50 = 2.42 µM) [1]. Additionally, regioisomeric 2,6-dimethylpiperidine derivatives (compounds 20 and 21) showed a 30-fold difference in AChE inhibition between cis and trans isomers, while the unsubstituted piperidine analog (compound 19) showed 19-fold reduced AChE activity compared to the aniline-bearing lead compound 1 [1]. These data establish that the 4,4-gem-dimethyl substitution pattern on the piperidine ring is a critical determinant of biological selectivity in this chemotype, and that 1-(4-Bromobenzyl)-4,4-dimethylpiperidine serves as the direct synthetic precursor to the compound with the most pronounced AChE activity in the series.

Checkpoint Kinase 1 (ChK1) inhibition Acetylcholinesterase (AChE) selectivity Structure-Activity Relationship (SAR)

Validated Synthetic Route with Quantitative Yield: 4-Bromobenzyl Bromide + 4,4-Dimethylpiperidine N-Alkylation

The synthesis of 1-(4-Bromobenzyl)-4,4-dimethylpiperidine is documented via a patent-validated procedure: reaction of 4-bromobenzyl bromide (500 mg, 2.0 mmol) with 4,4-dimethylpiperidine (249 mg, 2.2 mmol) in the presence of potassium carbonate (331 mg, 2.4 mmol) in acetonitrile (20 mL) under reflux for 2 hours, yielding 323 mg (57%) of the title compound after SCX-2 cartridge purification . This yield is reported within Patent US09216980B2 . In comparison, analogous N-alkylation reactions for the unsubstituted piperidine analog 1-(4-bromobenzyl)piperidine typically proceed via reductive amination of 4-bromobenzaldehyde with piperidine, a fundamentally different synthetic strategy that does not directly translate to the dimethylated variant due to the commercial availability of 4,4-dimethylpiperidine as a distinct starting material . The full 1H NMR characterization (300 MHz, CDCl3) is available: δ 7.42 (d, J=8.31 Hz, 2H), 7.19 (d, J=8.24 Hz, 2H), 3.44 (s, 2H), 2.35 (t, J=5.44 Hz, 4H), 1.37 (t, J=5.60 Hz, 4H), 0.90 (s, 6H) , providing a definitive identity benchmark for procurement quality control.

Chemical synthesis N-alkylation Process reproducibility

4-Bromobenzyl Functional Handle Enables Cross-Coupling Diversification Unavailable to Non-Halogenated or 4-Chloro Analogs

The 4-bromobenzyl substituent of the target compound provides a reactive aryl bromide handle for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings . This enables late-stage diversification of elaborated intermediates without requiring de novo synthesis. In contrast, the non-halogenated analog 1-benzyl-4,4-dimethylpiperidine lacks this functional handle entirely, while the 4-chloro analog (1-(4-chlorobenzyl)-4,4-dimethylpiperidine) possesses a less reactive aryl chloride that requires more forcing coupling conditions or specialized catalyst systems [1]. Within the 1,7-diazacarbazole ChK1 inhibitor program, the 4-bromobenzyl intermediate was directly employed in Suzuki-Miyaura couplings with boronic acid/ester partners to construct the 3-aryl-6-cyano-1,7-diazacarbazole core [2]. The commercial availability of the compound with defined purity (95%) further supports its use as a standardized building block in parallel synthesis campaigns where batch-to-batch consistency in the aryl bromide handle is critical for reproducible coupling efficiency.

Suzuki-Miyaura coupling Buchwald-Hartwig amination Intermediate diversification

Sigma-1 Receptor Pharmacophore: 4,4-Disubstituted Piperidine Scaffold Demonstrates Documented Sigma Receptor Affinity (Class-Level Evidence)

The 4,4-disubstituted piperidine scaffold is a well-established pharmacophore for sigma-1 (σ1) receptor ligands. In a systematic study by Berardi et al., 3,3-dimethylpiperidine derivatives (positional isomers of the 4,4-dimethyl substitution) demonstrated σ1 receptor affinity with Ki values as low as 0.14–0.38 nM for the most potent compounds (18a, 19a, 19b), with good selectivity versus σ2 binding [1]. Furthermore, 4-benzyl-substituted piperidine derivatives have been reported with σ1 Ki values of 3.9 nM [2]. The target compound combines both structural features: a 4,4-dimethylpiperidine core and a 4-bromobenzyl N-substituent. While no direct σ1 binding data for 1-(4-Bromobenzyl)-4,4-dimethylpiperidine itself has been identified in the peer-reviewed literature, the convergence of these two pharmacophoric elements within a single molecule supports its potential as a σ1 receptor ligand scaffold. This contrasts with non-methylated 1-(4-bromobenzyl)piperidine, which lacks the gem-dimethyl substitution known to enhance σ1 affinity through lipophilic pocket occupancy [1].

Sigma-1 receptor 4,4-disubstituted piperidine CNS drug discovery

Structural Differentiation from Regioisomeric 2,6-Dimethylpiperidine Analogs: Impact on Downstream ChK1/AChE Selectivity

The 4,4-dimethyl substitution pattern on the piperidine ring is regioisomerically distinct from the 2,6-dimethyl substitution found in commercially available analogs such as 1-(4-Bromobenzyl)-cis-2,6-dimethylpiperidine (CAS 1200130-95-5) . In the 1,7-diazacarbazole ChK1 inhibitor series, this regioisomeric difference translates to markedly different biological profiles: the trans-2,6-dimethylpiperidine derivative (compound 20) and its cis-isomer (compound 21) demonstrated a 30-fold difference in AChE inhibition despite comparable ChK1 biochemical potency [1]. Furthermore, geminally disubstituted isomers 22 and 23 diverged by more than 300-fold in AChE inhibitory activity [1]. These data demonstrate that the position of methyl substitution on the piperidine ring is a critical determinant of biological selectivity, not merely a steric or lipophilic perturbation. The 4,4-dimethyl pattern, as present in the target compound, generates a quaternary carbon center at the 4-position that imposes distinct conformational constraints on the piperidine ring compared to 2,6-disubstituted variants, which influence the spatial orientation of the benzylamine side chain within biological binding pockets [1].

Regioisomer differentiation ChK1 selectivity AChE off-target liability

METTL3 Inhibitor Intermediate Context: Compound Serves as Building Block in m6A Epitranscriptomic Modulator Synthesis

1-(4-Bromobenzyl)-4,4-dimethylpiperidine is cataloged as a synthetic intermediate associated with the development of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives as potent and selective METTL3 inhibitors [1]. The METTL3/METTL14 methyltransferase complex is a validated therapeutic target in acute myeloid leukemia (AML) and other cancers [1]. In this program, a protein crystallography-based optimization campaign achieved a 1400-fold potency improvement, culminating in lead compound UZH2 with an IC50 of 5 nM in a TR-FRET assay [1]. While the target compound itself is an intermediate rather than the final bioactive molecule, its structural features—specifically the 4-bromobenzyl group enabling biaryl coupling and the 4,4-dimethylpiperidine moiety providing conformational rigidity—are consistent with the molecular design principles employed in this inhibitor class [1]. The association of this compound with two distinct kinase/epigenetic inhibitor programs (ChK1 and METTL3) underscores its versatility as a privileged intermediate scaffold.

METTL3 inhibition RNA epigenetics Acute myeloid leukemia

Recommended Application Scenarios for 1-(4-Bromobenzyl)-4,4-dimethylpiperidine Based on Quantitative Differentiation Evidence


Synthesis of ChK1 Inhibitors with Defined AChE Selectivity Profiles

Use 1-(4-Bromobenzyl)-4,4-dimethylpiperidine as the key intermediate for constructing 1,7-diazacarbazole ChK1 inhibitors where the 4,4-dimethylpiperidine benzylamine moiety is desired. As established by Gazzard et al. (2015), this substitution pattern yields compound 23 with an AChE IC50 of 11 nM—the most potent AChE activity in the gem-disubstituted series—providing a critical reference compound for assessing selectivity margins [1]. The compound enables access to a chemotype where >300-fold modulation of AChE activity is achievable through modification of the piperidine substitution alone, making it an essential tool for SAR campaigns aimed at delineating ChK1 potency from AChE off-target liability [1].

Parallel Library Synthesis via Suzuki-Miyaura Diversification of the 4-Bromobenzyl Handle

Deploy 1-(4-Bromobenzyl)-4,4-dimethylpiperidine in array synthesis workflows where the aryl bromide serves as a universal coupling partner for Suzuki-Miyaura reactions with diverse boronic acid/ester building blocks [1]. The compound's defined purity (95%) and the reactivity advantages of aryl-Br over aryl-Cl (lower bond dissociation energy, broader catalyst compatibility) make it preferable to the 4-chloro analog for high-throughput parallel synthesis. This approach directly mirrors the synthetic strategy documented in the 1,7-diazacarbazole program, where 3-bromo intermediates were elaborated via palladium-catalyzed couplings .

Sigma-1 Receptor Ligand Scaffold Exploration in CNS Drug Discovery

Employ 1-(4-Bromobenzyl)-4,4-dimethylpiperidine as a starting scaffold for sigma-1 receptor ligand development, leveraging the established σ1 pharmacophoric contributions of both the 4,4-disubstituted piperidine core (validated in 3,3-dimethylpiperidine series with Ki values of 0.14–0.38 nM) [1] and the N-benzyl substituent (4-benzylpiperidine derivatives: σ1 Ki = 3.9 nM) . While direct σ1 binding data for this specific compound is not available, the convergence of two validated pharmacophoric elements within a single, commercially accessible intermediate makes it a rational starting point for SAR exploration, particularly for programs seeking to combine σ1 affinity with the synthetic versatility of an aryl bromide diversification handle.

In-House Reproduction and Scale-Up Using Patent-Validated Synthetic Protocol

For organizations requiring multi-gram quantities, the patent-documented synthesis (US09216980B2) provides a directly reproducible procedure: 4-bromobenzyl bromide + 4,4-dimethylpiperidine with K2CO3 in acetonitrile under reflux (2 h), yielding 57% after SCX-2 purification [1]. The full 1H NMR characterization data (300 MHz, CDCl3) enables identity verification without reliance on external analytical standards [1]. This reproducibility benchmark is particularly valuable when comparing procurement options, as it allows calculation of total cost of ownership including synthesis, purification, and quality control, rather than relying solely on list price comparisons.

Quote Request

Request a Quote for 1-(4-Bromobenzyl)-4,4-dimethylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.